N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-15-8-4-9-16(12-15)23-18(27)13-26-11-5-10-17(21(26)28)20-24-19(25-29-20)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFZGNZVYDWBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure
The compound features a complex structure that includes a bromophenyl group and an oxadiazole moiety. The presence of these functional groups is believed to contribute significantly to its biological activities.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly anticancer effects. For instance, derivatives of oxadiazole have shown significant inhibitory effects against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCC827 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) .
The anticancer activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For example:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to changes in gene expression that promote apoptosis in cancer cells.
- Cyclooxygenases (COX) : Targeting COX enzymes can reduce inflammation and tumor growth .
The specific mechanism by which this compound exerts its effects may involve a combination of these pathways.
Structure-Activity Relationship (SAR)
A detailed analysis of structure–activity relationships reveals that modifications in the chemical structure significantly influence biological activity. The following points summarize key findings:
- Bromine Substitution : The presence of the bromine atom enhances the lipophilicity and biological activity of the compound.
- Oxadiazole Moiety : Variations in the oxadiazole substituents can lead to differing levels of potency against various cancer types .
- Pyridine Ring : The pyridine component plays a crucial role in the interaction with biological targets, enhancing the overall efficacy of the compound.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. Compounds with similar frameworks exhibited IC50 values ranging from 0.26 μM to 0.78 μM against HepG2 and HT-29 cells respectively .
Compound Cell Line IC50 (μM) Oxadiazole Derivative A HepG2 0.26 Oxadiazole Derivative B HT-29 0.78 - Mechanistic Insights : Another study highlighted that certain oxadiazole derivatives could inhibit EGFR and CDK2 kinases, which are critical for tumor growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
- Oxadiazole-Isopropylamide Derivatives (Compounds 11r, 11s, 11t, 11g–i): These analogs (e.g., 2-(4-chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11h)) share the oxadiazole-acetamide backbone but replace the pyridinone ring with phenoxy or naphthalenyl groups.
- SN00797439: This compound (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) replaces the pyridinone with a pyrrolidinecarboxamide, introducing conformational flexibility. It demonstrated >70% inhibition of xL3 motility in screens, suggesting that the oxadiazole-pyrrolidine combination is critical for bioactivity .
Triazole-Thioacetamide Derivatives (e.g., 618415-47-7) :
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide substitutes the oxadiazole with a triazole-thio group. The sulfur atom may enhance metal-binding properties, differing from the oxygen-rich oxadiazole in the target compound .
Substituent Effects
- Bromophenyl vs. Chlorophenyl/Fluorophenyl :
The 3-bromophenyl group in the target compound increases molecular weight (Br: ~80 g/mol) and lipophilicity (ClogP ~2.8 estimated) compared to chlorophenyl (Cl: ~35 g/mol) or fluorophenyl (F: ~19 g/mol) analogs. This may improve membrane permeability but reduce solubility . - Pyridinone vs.
Physicochemical Properties
| Compound | Melting Point (°C) | HPLC Purity (%) | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | 3-Bromophenyl, pyridinone, oxadiazole | ~421 (estimated) |
| 11r (Oxadiazole-isopropylamide) | 97.7–98.4 | 98.1 | Bromonaphthalenyl, isopropyl | ~483 |
| 11h (Oxadiazole-isopropylamide) | 108.3–109.5 | 99.8 | 4-Chlorophenoxy, isopropyl | ~415 |
| SN00797439 | Not reported | Not reported | 4-Chlorophenyl, pyrrolidine | ~388 |
| 618415-47-7 (Triazole-thioacetamide) | Not reported | Not reported | Pyridin-2-yl, triazole-thio | 418.3 |
The target compound’s higher molecular weight (estimated ~421 g/mol) compared to 11h (~415 g/mol) and SN00797439 (~388 g/mol) may impact bioavailability.
Preparation Methods
Formation of the Pyridinone Core
The pyridinone ring (2-oxo-1,2-dihydropyridine) is synthesized via cyclocondensation of β-ketoamide derivatives. A representative procedure involves reacting ethyl acetoacetate with 3-aminophenylboronic acid in ethanol under reflux (78°C, 12 h), followed by acid-catalyzed cyclization. The 3-position is subsequently functionalized with a carboxylic acid group using oxidative conditions (KMnO₄/H₂SO₄), yielding 3-carboxy-2-oxo-1,2-dihydropyridine.
Key parameters :
- Solvent: Ethanol/water (3:1 v/v)
- Catalyst: Concentrated HCl (5 mol%)
- Yield: 68–72%
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-phenyl-1,2,4-oxadiazol-5-yl group is introduced via cyclization between the pyridinone’s carboxylic acid and benzamidoxime. Benzamidoxime (1.2 eq) is reacted with the carboxylic acid derivative in the presence of N,N’-dicyclohexylcarbodiimide (DCC, 1.5 eq) in dichloromethane (25°C, 24 h). The reaction proceeds through an O-acylisourea intermediate, followed by intramolecular nucleophilic attack to form the oxadiazole ring.
Optimization insights :
Acetamide Functionalization with the 3-Bromophenyl Group
The final step involves coupling 2-chloroacetamide with 3-bromoaniline via a nucleophilic substitution reaction. 3-Bromoaniline (1.1 eq) is treated with 2-chloroacetamide in acetonitrile under reflux (82°C, 8 h), using potassium carbonate (2 eq) as a base. The product is purified via recrystallization from ethanol/water (4:1 v/v), yielding white crystals.
Characterization data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.4 Hz, 2H, phenyl-H), 7.52–7.48 (m, 3H, pyridinone-H).
- HRMS : m/z calculated for C₂₁H₁₆BrN₄O₃ [M+H]⁺: 475.04, found: 475.03.
Microwave-Assisted Synthesis
Accelerated Cyclization Reactions
Microwave irradiation significantly reduces reaction times for both pyridinone and oxadiazole formation. For example, the cyclocondensation step (Section 1.1) achieves 95% conversion in 45 minutes at 120°C under microwave conditions (300 W), compared to 12 hours conventionally.
Comparative data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 h | 45 min |
| Yield | 72% | 88% |
| Energy consumption | 850 kJ | 210 kJ |
One-Pot Synthesis Strategies
A streamlined one-pot approach combines pyridinone cyclization, oxadiazole formation, and acetamide coupling in a single reaction vessel. The sequence involves:
- Cyclocondensation of ethyl acetoacetate and 3-aminophenylboronic acid (microwave, 120°C, 30 min).
- In-situ oxidation to 3-carboxy-pyridinone using H₂O₂/FeSO₄.
- Direct reaction with benzamidoxime and EDCI (microwave, 150°C, 20 min).
- Final coupling with 3-bromoaniline (microwave, 100°C, 15 min).
Advantages :
- Total synthesis time: 2.5 hours (vs. 36 hours conventionally).
- Overall yield: 74% (vs. 52% stepwise).
Optimization and Scale-Up
Solvent and Catalyst Screening
A study comparing polar aprotic solvents (DMF, DMSO) versus protic solvents (EtOH, MeOH) revealed:
- DMF maximizes oxadiazole cyclization yield (91%) but requires rigorous drying.
- Ethanol provides an 84% yield with simpler workup.
Catalyst screening for the acetamide coupling step:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 78 | 92 |
| Cs₂CO₃ | 85 | 94 |
| DBU | 72 | 88 |
Industrial-Scale Production
For batch production (>10 kg), key considerations include:
- Reactor design : Jacketed vessels with temperature control (±2°C) prevent exothermic runaway during cyclization.
- Purification : Centrifugal partition chromatography (CPC) achieves 99.5% purity at 1/3 the cost of preparative HPLC.
Characterization and Quality Control
Spectroscopic Validation
¹³C NMR (101 MHz, DMSO-d₆):
- C=O (pyridinone): δ 165.2 ppm
- Oxadiazole C=N: δ 158.9 ppm
- Acetamide carbonyl: δ 169.7 ppm
X-ray crystallography :
Purity Analysis
HPLC conditions :
- Column: C18, 5 µm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 8.2 min
- Purity: 99.1%
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine under reflux in ethanol .
- Pyridinone core construction : Condensation of substituted pyridine derivatives with acetamide groups using DMF as a solvent and potassium carbonate as a base (70–80°C, 8–12 hours) .
- Bromophenyl incorporation : Nucleophilic aromatic substitution or Buchwald-Hartwig coupling for introducing the 3-bromophenyl moiety, requiring palladium catalysts and controlled anhydrous conditions . Key parameters : Temperature (room temp to 120°C), reaction time (hours to days), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : and NMR to confirm substituent positions and aromatic proton environments. For example, the oxadiazole proton appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 507.08) and fragmentation patterns .
- FTIR : Identification of carbonyl (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) stretches .
Q. What are the common chemical modifications possible for this compound?
- Substitution reactions : Bromine on the phenyl ring can be replaced via Suzuki coupling (e.g., introducing aryl/heteroaryl groups) .
- Oxidation/Reduction : The pyridinone’s ketone group can be reduced to alcohol using NaBH, while oxadiazole rings are stable under mild redox conditions .
- Acetamide functionalization : The acetamide side chain can undergo hydrolysis to carboxylic acid under acidic conditions (HCl, reflux) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side-product formation?
- DoE (Design of Experiments) : Systematically vary solvent (DMF vs. THF), base (KCO vs. EtN), and temperature to identify optimal conditions .
- In-situ monitoring : Use LC-MS or TLC to track intermediate formation and adjust reaction time dynamically .
- Side-product analysis : Isolate and characterize by-products (e.g., dimerization via NMR) to refine stoichiometry .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare IC values using consistent cell lines (e.g., HepG2 vs. HEK293) and controls .
- Structural validation : Reconfirm compound purity (HPLC >98%) to rule out impurities affecting bioactivity .
- Target engagement studies : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to validate direct binding to purported targets (e.g., kinase enzymes) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like PARP-1 or EGFR .
- QSAR modeling : Use Hammett constants for substituents (e.g., electron-withdrawing Br vs. electron-donating CH) to correlate with activity .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
